molecular formula C14H22N4O5S B2973792 N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034501-60-3

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2973792
CAS No.: 2034501-60-3
M. Wt: 358.41
InChI Key: XXVNPHXSVZXTCH-UHFFFAOYSA-N
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Description

N-(2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic small molecule characterized by a piperidine core modified with a 6-methoxypyrazin-2-yloxy substituent at the 3-position and a methanesulfonamide group linked via a 2-oxoethyl chain. The methoxypyrazine moiety may enhance solubility or binding specificity compared to simpler aromatic substituents .

Properties

IUPAC Name

N-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-14(19)18-6-4-5-11(9-18)23-13-8-15-7-12(16-13)22-2/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVNPHXSVZXTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving various chemical intermediates. The typical synthetic route includes the following steps:

  • Formation of the Pyrazine Ring: : The methoxypyrazine moiety can be synthesized from 2-chloropyrazine through a nucleophilic substitution reaction with methanol under basic conditions.

  • Piperidine Derivative Synthesis: : The piperidine ring is introduced through a reaction between a suitable piperidine derivative and an activated ester of the pyrazine compound.

  • Final Coupling: : The final coupling reaction involves the condensation of the piperidine derivative with N-methylmethanesulfonamide, under specific conditions such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).

Industrial Production Methods

Industrial production often involves optimizing these laboratory-scale reactions to achieve higher yields and purity. This can include:

  • Scale-Up Synthesis: : Large-scale reactions with controlled temperature and pressure conditions.

  • Purification: : Techniques like crystallization and chromatography to ensure the purity of the final product.

  • Quality Control: : Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions:

  • Oxidation and Reduction: : It can be oxidized or reduced under controlled conditions to form different derivatives, impacting its reactivity and interactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions typically retain the core structure of the compound while introducing new functionalities that can enhance its properties.

Scientific Research Applications

This compound has diverse applications in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential in interacting with biological molecules, serving as a probe or inhibitor.

  • Medicine: : Explored for its potential therapeutic properties, including acting as an enzyme inhibitor or receptor modulator.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on its application. In biological systems, it may:

  • Enzyme Inhibition: : Bind to the active site of enzymes, inhibiting their function.

  • Receptor Modulation: : Interact with cell receptors, altering signal transduction pathways. These interactions can lead to changes in cellular functions and biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name (ID) Core Structure Key Substituents Molecular Weight Reference
Target Compound Piperidine 6-Methoxypyrazin-2-yloxy, N-methylmethanesulfonamide ~400 (estimated)
N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide () Piperazine 5-Chloro-2-methylphenyl, 3-nitrophenyl Not reported
N-[2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl]-N-methylmethanesulfonamide () Piperidine 3-Cyclopropyl-oxadiazole, N-methylmethanesulfonamide 356.4
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide () Pyridazinone-piperidine hybrid 4-Methoxyphenyl, piperidinylsulfonyl 496.6
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a, ) Piperazine-pyridine hybrid Trifluoromethylbenzoyl, acetamide ~550 (estimated)

Key Observations:

Substituent Effects :

  • The 6-methoxypyrazin-2-yloxy group distinguishes the target compound from analogs with trifluoromethylbenzoyl () or oxadiazole () substituents. Methoxy groups often improve solubility, while pyrazine rings may engage in π-π stacking or hydrogen bonding .
  • The N-methylmethanesulfonamide group is conserved in , suggesting a role in stabilizing interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound (ID) Melting Point (°C) Solubility Bioactivity (Reported/Inferred) Reference
Target Compound Not reported Moderate (inferred) Potential kinase or protease inhibition (structural analogy)
N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide () Not reported Low (nitro group) Possible CNS activity (piperazine derivatives often target GPCRs)
N-[2-(3-((3-Cyclopropyl-oxadiazole)methyl)piperidin-1-yl)-2-oxoethyl]-N-methylmethanesulfonamide () Not reported Moderate Antimicrobial or anti-inflammatory (oxadiazole motif)
Compounds 9a–9g () 120–250 Variable Kinase inhibition (IC50: 10–100 nM for related targets)

Key Findings:

Solubility : The target compound’s methoxypyrazine group likely confers better aqueous solubility than ’s nitro-phenyl or ’s trifluoromethylbenzoyl derivatives .

Bioactivity : Piperidine sulfonamides (e.g., ) often exhibit protease or kinase inhibitory activity. The pyrazine moiety in the target compound may enhance selectivity for ATP-binding pockets .

Research Implications and Limitations

  • Synthesis Challenges : The target compound’s methoxypyrazine and piperidine linkage may require multi-step synthesis, akin to ’s protocols for introducing aromatic ethers .
  • Data Gaps : Direct pharmacological data (e.g., IC50, toxicity) for the target compound are unavailable. Predictions are based on structural analogs, necessitating further experimental validation.
  • Innovation Potential: The combination of methoxypyrazine and sulfonamide groups presents a novel chemotype for targeting metabolic or inflammatory pathways.

Biological Activity

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that exhibits significant biological activity. Its unique structure, characterized by the presence of a methoxypyrazine moiety and a piperidine ring, suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

The compound can be synthesized through several steps, including the formation of the piperidine ring, introduction of the methoxypyrazine group, and final modifications to achieve the desired sulfonamide structure. Key synthetic routes involve:

  • Piperidine Ring Formation : Cyclization reactions using appropriate precursors.
  • Methoxypyrazine Introduction : Coupling reactions to form ether linkages.
  • Final Modifications : Acetylation or other functional group modifications to complete the synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxypyrazine moiety enhances binding affinity, while the piperidine ring contributes to selectivity and stability. This interaction can modulate various biological pathways, influencing cellular processes such as proliferation and apoptosis.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For instance, a compound structurally related to this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Table 1: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings indicate that compounds with similar structural features may exhibit potent anti-cancer properties.

Apoptosis Induction

Flow cytometry assays have shown that compounds related to this compound can induce apoptosis in a dose-dependent manner. For example, treatment with a related compound resulted in increased late apoptosis rates in A549 cells at varying concentrations .

Table 2: Apoptosis Induction Data

Concentration (μM)Apoptosis Rate (%)
3.7513.73
7.5024.87
15.0035.87

Case Studies

A case study involving the use of similar compounds highlighted their potential as c-Met kinase inhibitors, which are crucial in cancer progression and metastasis . The inhibition of c-Met kinase by these compounds was shown to correlate with reduced cell viability and induced apoptosis in treated cells.

Q & A

Q. How can researchers mitigate synthetic challenges like low yields in piperidine functionalization?

  • Methodological Answer :
  • Microwave-assisted synthesis enhances reaction rates and selectivity for sterically hindered piperidine derivatives .
  • Protecting group strategies (e.g., Boc for secondary amines) prevent side reactions .

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